

Synthesis Protocol for Boc-Protected 2,6-Dimethyl-D,L-tyrosine

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Compound of Interest

Compound Name: 2,6-Dimethyl-D,L-tyrosine

Cat. No.: B1316823

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Application Note

This document provides a detailed protocol for the synthesis of Boc-protected **2,6-Dimethyl-D,L-tyrosine**, a valuable unnatural amino acid derivative frequently utilized in the development of synthetic opioid ligands and other peptidomimetics. The incorporation of this sterically hindered tyrosine analog can significantly enhance the potency and receptor selectivity of bioactive peptides. The protocol described herein is based on a three-step synthetic route commencing from Boc-L-serine methyl ester, featuring a key microwave-assisted Negishi cross-coupling reaction.^{[1][2][3][4]} This method offers a more expedient and accessible approach compared to previously reported syntheses.^[2]

The target compound is synthesized in racemic form (D,L) at the α -carbon of the amino acid backbone, while the protocol can be adapted for stereospecific synthesis depending on the starting materials and purification methods employed. This protocol is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Experimental Protocol

This protocol outlines a three-step synthesis for Boc-protected **2,6-Dimethyl-D,L-tyrosine**.

Step 1: Synthesis of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate (Intermediate)

1)

This initial step involves the conversion of the hydroxyl group of Boc-L-serine methyl ester to an iodide.

Materials:

- Boc-L-Ser-OMe
- Triphenylphosphine (PPh_3)
- Imidazole
- Iodine (I_2)
- Dichloromethane (DCM)
- Deionized Water
- Saturated Sodium Thiosulfate solution
- Brine
- Magnesium Sulfate (MgSO_4)

Procedure:

- To a dry flask, add triphenylphosphine (2.96 g, 11.3 mmol) and imidazole (0.77 g, 11.3 mmol).
- Place the flask under an inert atmosphere (e.g., nitrogen or argon) and add dichloromethane (30 mL) via syringe.
- After the solids have dissolved, add iodine (3.45 g, 13.6 mmol) portionwise.
- Allow the mixture to stir for 5 minutes.
- In a separate flask, dissolve Boc-L-Ser-OMe (2.49 g, 11.3 mmol) in dichloromethane (20 mL) and add it dropwise to the reaction mixture via syringe.

- Stir the reaction mixture at room temperature for 4 hours.
- Transfer the mixture to a separatory funnel and wash with deionized water, followed by saturated sodium thiosulfate solution, and finally brine.
- Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-3,5-dimethylphenyl)propanoate (Intermediate 2a)

This step involves a microwave-assisted Negishi cross-coupling of the iodinated intermediate with a zinc-iodophenol derivative.

Materials:

- Intermediate 1 from Step 1
- 3,5-dimethyl-4-iodophenol
- Zinc dust
- Iodine (catalytic amount)
- Tris(dibenzylideneacetone)dipalladium(0) ($Pd_2(dba)_3$)
- 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
- N,N-Dimethylformamide (DMF)
- Microwave reactor

Procedure:

- In a microwave-safe vessel, combine Intermediate 1 (from the previous step), 3,5-dimethyl-4-iodophenol, zinc dust, and a catalytic amount of iodine.

- Add $\text{Pd}_2(\text{dba})_3$ (5 mol %) and SPhos (10 mol %) to the vessel.
- Add N,N-Dimethylformamide (DMF) as the solvent.
- Seal the vessel and place it in a microwave reactor.
- Irradiate the mixture at 110 °C for 2 hours.[2]
- After cooling, the reaction mixture is worked up to isolate the crude product.

Step 3: Synthesis of 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid (Boc-2,6-Dimethyl-D,L-tyrosine)

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

- Intermediate 2a from Step 2
- Lithium hydroxide (LiOH)
- Tetrahydrofuran (THF)
- Deionized Water

Procedure:

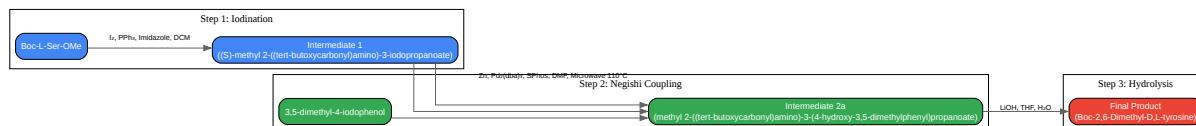
- Dissolve the crude Intermediate 2a in a mixture of tetrahydrofuran and deionized water.
- Add a solution of lithium hydroxide in water dropwise to the mixture.
- Stir the reaction at room temperature until the hydrolysis is complete (monitoring by TLC or LC-MS is recommended).
- Upon completion, acidify the reaction mixture to pH 3-4 with a suitable acid (e.g., 1N HCl).
- Extract the product with an organic solvent (e.g., ethyl acetate).

- Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Data Presentation

Step	Intermediate/Product	Yield
2	methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-3,5-dimethylphenyl)propanoate (2a)	56%[2]
3	2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid	Not explicitly stated in the provided snippets

Experimental Workflow



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Caption: Synthetic workflow for Boc-protected **2,6-Dimethyl-D,L-tyrosine**.

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References

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